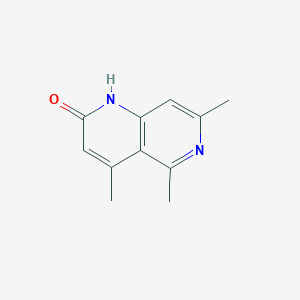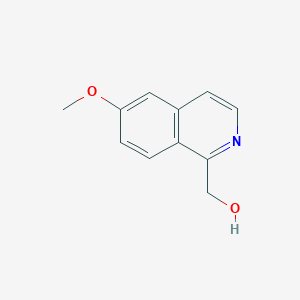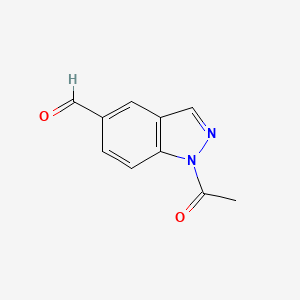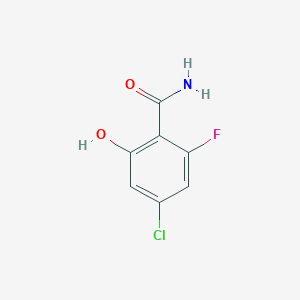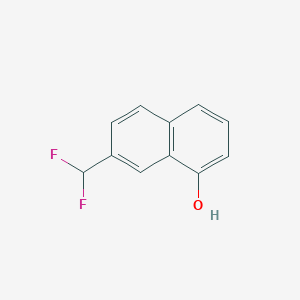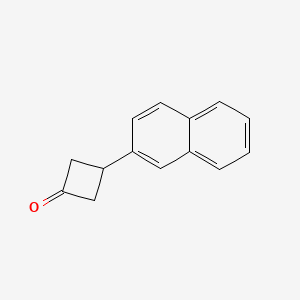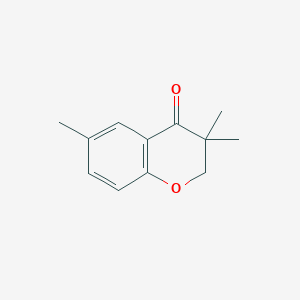![molecular formula C9H14N4O B15070261 1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-07-7](/img/structure/B15070261.png)
1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,7-Diazaspiro[44]nonan-7-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated oxadiazole derivatives.
科学的研究の応用
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .
類似化合物との比較
Similar Compounds
- 2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid,2,2,2-trifluoroacetate
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for enhanced stability and reactivity compared to other similar compounds. Additionally, its ability to form diverse derivatives through various chemical reactions makes it a versatile compound in research and industrial applications .
特性
CAS番号 |
646056-07-7 |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC名 |
2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(10-4-1)3-5-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2 |
InChIキー |
YSANUTMNEXHJIE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2)C3=NN=CO3)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


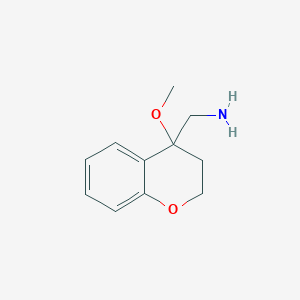
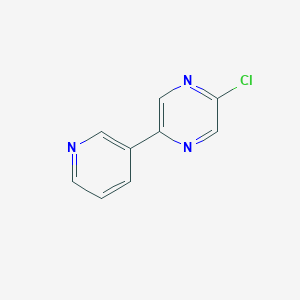

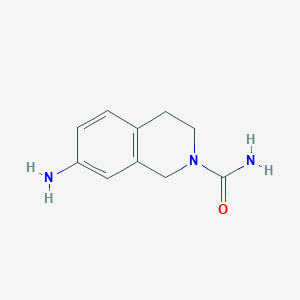
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
